Cleomiscosin C

概要

説明

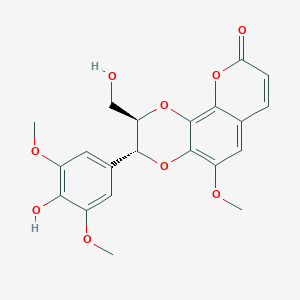

Cleomiscosin C is a coumarinolignan, a type of secondary metabolite found in various plant species. It is a naturally occurring compound formed by the fusion of coumarin and phenylpropanoid structures. This compound has been isolated from plants such as Cleome viscosa and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cleomiscosin C involves the condensation of hydroxy-6-methoxy-7-methoxymethoxycoumarin with ethyl 3-(4-benzyloxy-3,5-dimethoxyphenyl)-2-bromo-3-oxopropionate in the presence of potassium tert-butoxide in acetonitrile. The resulting product undergoes reduction with lithium borohydride to yield a mixture of alcohols, which are then cyclized upon heating in acetic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The synthetic route described above can also be adapted for industrial-scale production, ensuring high yield and purity of the compound .

化学反応の分析

Chemical Reactions

Cleomiscosin C can participate in several types of chemical reactions [3, 16]:

- Oxidation: Can be oxidized to form quinone derivatives. Common oxidizing agents include silver oxide and hydrogen peroxide.

- Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Lithium borohydride and sodium borohydride are commonly used reducing agents.

- **Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: Oxidation yields quinone derivatives, reduction yields alcohol derivatives, and substitution yields functionalized this compound derivatives.

Antioxidant Activity

Cleomiscosins, including this compound, exhibit antioxidant properties, which have been investigated using computational methods [1, 2, 4].

- In apolar environments, cleomiscosins act as weak antioxidants [1, 2, 4].

- In polar environments, cleomiscosins display good antioxidant capacity, comparable to ascorbic acid and resveratrol [1, 2, 4].

The presence of a methoxy substituent on the aromatic ring of phenylpropanoid units (as in this compound) can significantly increase the reaction rate in apolar environments [1, 2, 4].

In polar environments, the impact of methoxy substitution is less significant [1, 2, 4]. Studies suggest that cleomiscosins from traditional medicinal plants are promising radical scavengers in aqueous physiological environments .

Anti-inflammatory Activity

Cleomiscosin A derivatives have shown in vitro anti-inflammatory activity . For example, nitrated and halogenated derivatives of cleomiscosin A have been synthesized and tested for their anti-inflammatory properties using macrophage cell culture bioassays . Some derivatives exhibited potent anti-inflammatory activity .

科学的研究の応用

Anti-Inflammatory Activity

Research has indicated that cleomiscosins, including CMC, possess significant anti-inflammatory properties. A study conducted by Yadav et al. (2011) utilized molecular docking and quantitative structure-activity relationship (QSAR) analyses to evaluate the anti-inflammatory potential of cleomiscosins. The results suggested that CMC interacts effectively with key proteins involved in inflammatory responses, such as COX-2 and TLR-4, indicating its potential as a therapeutic agent in treating inflammatory diseases .

Table 1: Key Findings on Anti-Inflammatory Activity

| Compound | Binding Affinity | Target Protein | Mechanism of Action |

|---|---|---|---|

| Cleomiscosin C | High | COX-2 | Inhibition of prostaglandin synthesis |

| Cleomiscosin A | Moderate | TLR-4 | Modulation of immune response |

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. A recent computational study assessed the radical scavenging activity of CMC alongside other cleomiscosins. The findings revealed that while CMC exhibited weak antioxidant activity in non-polar environments, it demonstrated significant antioxidant capacity in polar conditions, comparable to established antioxidants like ascorbic acid and resveratrol .

Table 2: Antioxidant Activity Comparison

| Environment | This compound Activity (M−1 s−1) | Comparison to Trolox |

|---|---|---|

| Apolar | 7.52 × 10² to 6.28 × 10⁴ | Weaker |

| Polar | 4.03 × 10⁷ to 8.66 × 10⁷ | Comparable |

Anticancer Effects

The cytotoxic effects of this compound against various cancer cell lines have garnered attention in pharmacological studies. Research indicates that CMC exhibits noteworthy cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 3: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HepG2 (Liver) | 15.0 | Cell cycle arrest |

Antiviral Potential

In light of the COVID-19 pandemic, there has been a focus on the antiviral properties of plant-derived compounds. A study explored the binding capabilities of various phytochemicals, including cleomiscosin A and C, against the main protease (Mpro) of SARS-CoV-2. Although this compound was not the primary focus, its structural similarities suggest potential for further investigation as an antiviral agent .

Table 4: Binding Affinity to SARS-CoV-2 Mpro

| Compound | Binding Energy (kcal/mol) | Target Residues |

|---|---|---|

| Cleomiscosin A | -8.2 | Gln189, Glu166 |

| This compound | Not directly tested | Similar binding potential |

作用機序

Cleomiscosin C exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and hepatoprotective effects .

類似化合物との比較

Cleomiscosin C is part of a group of coumarinolignans, which also includes Cleomiscosin A and Cleomiscosin B. Compared to these compounds, this compound has a unique methoxy substitution on the aromatic ring of the phenylpropanoid unit, which enhances its antioxidant activity. Other similar compounds include:

Cleomiscosin A: Lacks the methoxy substitution, resulting in lower antioxidant activity.

Cleomiscosin B: Similar structure but different substitution pattern, leading to variations in biological activity

This compound stands out due to its enhanced antioxidant properties and diverse biological activities, making it a valuable compound for further research and development .

生物活性

Cleomiscosin C (CMC), a coumarinolignoid derived from the seeds of Cleome viscosa, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of CMC, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to other coumarinolignoids, such as cleomiscosin A and B. The presence of hydroxyl and methoxy groups in its structure contributes to its biological activities. The molecular formula of CMC is , and it exhibits notable solubility in polar solvents, which enhances its bioavailability.

Antioxidant Activity

Mechanism of Action

this compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. A study demonstrated that CMC effectively inhibits LDL oxidation and reduces the generation of reactive oxygen species (ROS) . The antioxidant activity was quantitatively assessed using various assays, revealing that CMC has a comparable efficacy to well-known antioxidants like ascorbic acid and resveratrol in polar environments .

Table 1: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (M−1 s−1) | Environment |

|---|---|---|

| This compound | to | Polar |

| Trolox | Reference | Polar |

| Ascorbic Acid | Reference | Polar |

| Resveratrol | Reference | Polar |

Anti-Inflammatory Properties

Research indicates that CMC exhibits anti-inflammatory effects through inhibition of key inflammatory mediators. Molecular docking studies suggest that CMC interacts with proteins involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced expression of pro-inflammatory cytokines .

Case Study: In Vivo Evaluation

In a study involving Swiss albino mice, cleomiscosin compounds demonstrated significant reduction in inflammatory markers when administered prior to an inflammatory stimulus. The results indicated a dose-dependent response, confirming the therapeutic potential of CMC in managing inflammation .

Cytotoxicity Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. A computational assessment highlighted its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

Table 2: Cytotoxicity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | ROS generation leading to cell death |

Additional Biological Activities

Beyond antioxidant and anti-inflammatory effects, this compound also shows promise in other areas:

特性

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXPCBAETDEQAX-CRAIPNDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。